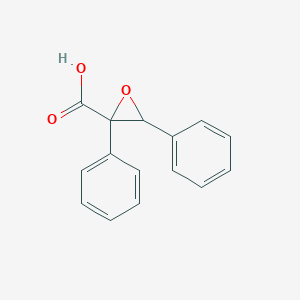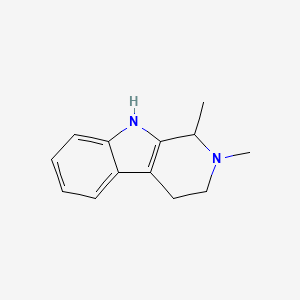![molecular formula C17H21N3O5S B14155786 2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one CAS No. 6150-44-3](/img/structure/B14155786.png)
2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and various thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler, less oxidized forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenyl derivatives: These compounds share the 3,4-dimethoxyphenyl group but differ in other structural aspects.
Thiazole derivatives: These compounds contain the thiazole ring and may have similar biological activities.
Spiro compounds: These compounds have a spiro structure, which can impart unique properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3’-methyl-3’,4’-dihydro-2’H-spiro[1,3-dioxane-5,7’-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6’-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
6150-44-3 |
|---|---|
Molekularformel |
C17H21N3O5S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-3'-methylspiro[1,3-dioxane-5,7'-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6'-one |
InChI |
InChI=1S/C17H21N3O5S/c1-19-9-18-16-20(10-19)15(21)17(26-16)7-24-14(25-8-17)11-4-5-12(22-2)13(6-11)23-3/h4-6,14H,7-10H2,1-3H3 |
InChI-Schlüssel |
MPWBIXLHYRDFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN=C2N(C1)C(=O)C3(S2)COC(OC3)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
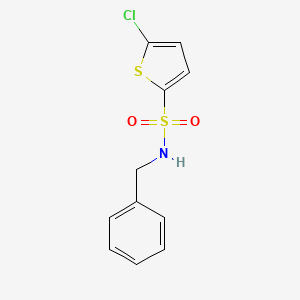
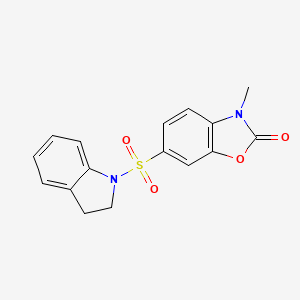
![2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-](/img/structure/B14155718.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
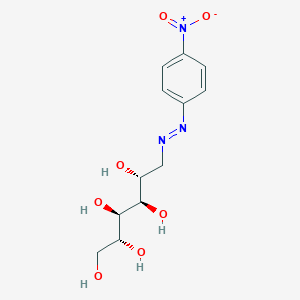
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
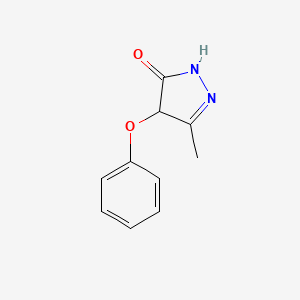
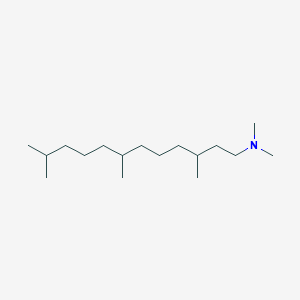
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
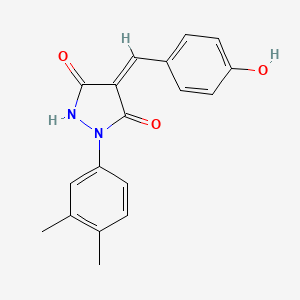
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
